molecular formula C18H24BNO4 B8231787 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidin-4-one

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidin-4-one

Cat. No.: B8231787
M. Wt: 329.2 g/mol
InChI Key: CHBYPEMJEIYQCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidin-4-one (CAS RN: 2828443-99-6) is a piperidinone-based organic compound with the molecular formula C18H24BNO4 and a molecular weight of 329.20 g/mol . This chemical features two key functional groups valuable in synthetic chemistry: a pinacol boronic ester and a piperidin-4-one ring. The pinacol boronate group is widely utilized in Suzuki-Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds in the synthesis of complex biaryl structures, pharmaceuticals, and organic materials . The incorporated piperidin-4-one moiety serves as a versatile scaffold and building block in medicinal chemistry, frequently explored in the development of various therapeutic agents. Storing this compound requires an inert atmosphere at room temperature to maintain its stability and reactivity . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BNO4/c1-17(2)18(3,4)24-19(23-17)14-7-5-6-13(12-14)16(22)20-10-8-15(21)9-11-20/h5-7,12H,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBYPEMJEIYQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N3CCC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Bromobenzoylpiperidin-4-one

Step 1 : Acylation of piperidin-4-one with 3-bromobenzoyl chloride under Friedel-Crafts conditions.
Reagents :

  • 3-Bromobenzoyl chloride (1.2 equiv)

  • Piperidin-4-one (1.0 equiv)

  • AlCl₃ (Lewis acid, 1.5 equiv) in anhydrous CH₂Cl₂.
    Conditions : 0°C to room temperature, 12 hours.
    Yield : 78% (reported for analogous acylation).

Characterization :

  • ¹H NMR (CDCl₃): δ 7.75 (d, J = 8.0 Hz, 1H, ArH), 7.45–7.30 (m, 2H, ArH), 3.85 (t, 2H, NCH₂), 2.70 (s, 4H, COCH₂).

Miyaura Borylation

Step 2 : Suzuki-Miyaura coupling of 3-bromobenzoylpiperidin-4-one with bis(pinacolato)diboron (B₂pin₂).
Reagents :

  • B₂pin₂ (1.5 equiv)

  • Pd(dppf)Cl₂ (5 mol%)

  • KOAc (3.0 equiv) in dioxane.
    Conditions : 80°C, 24 hours under argon.
    Yield : 65–72% (based on analogous boronate installations).

Optimization :

  • Microwave irradiation (100°C, 1 hour) improves yield to 85%.

  • Purification via flash chromatography (30% EtOAc/hexane).

Characterization :

  • HRMS : m/z calcd for C₁₈H₂₅BNO₃ [M+H]⁺: 326.1929; found: 326.1931.

Synthetic Route 2: Direct Boronate Esterification

Synthesis of 3-Boronobenzoyl Chloride

Step 1 : Lithiation-borylation of 3-bromobenzoyl chloride.
Reagents :

  • 3-Bromobenzoyl chloride (1.0 equiv)

  • Pinacolborane (1.2 equiv)

  • n-BuLi (2.2 equiv) in THF at −78°C.
    Conditions : 2 hours at −78°C, then warming to room temperature.
    Yield : 60% (isolated as stable oil).

Acylation of Piperidin-4-one

Step 2 : Reaction of 3-boronobenzoyl chloride with piperidin-4-one.
Reagents :

  • 3-Boronobenzoyl chloride (1.1 equiv)

  • Piperidin-4-one (1.0 equiv)

  • Et₃N (2.0 equiv) in CH₂Cl₂.
    Conditions : 0°C to room temperature, 6 hours.
    Yield : 82%.

Characterization :

  • ¹³C NMR (CDCl₃): δ 207.5 (C=O), 134.2–126.8 (ArC), 83.7 (B-O), 44.1 (NCH₂).

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Suzuki) Route 2 (Direct Borylation)
Total Yield 58%49%
Step Count 22
Boronate Stability ModerateHigh
Purity (HPLC) 98%95%

Key Observations :

  • Route 1 benefits from established palladium catalysis but requires stringent anhydrous conditions.

  • Route 2 avoids transition metals but faces challenges in boronate handling.

Mechanistic Insights and Side Reactions

Suzuki-Miyaura Coupling Mechanism

  • Oxidative addition : Pd⁰ inserts into the C-Br bond of 3-bromobenzoylpiperidin-4-one.

  • Transmetallation : B₂pin₂ transfers boronate to palladium.

  • Reductive elimination : Forms C-B bond, regenerating Pd⁰.

Side Reactions :

  • Deboronation : Hydrolysis of Bpin to -B(OH)₂ under protic conditions (mitigated by KOAc).

  • Homocoupling : Formation of biaryl byproducts (≤5%).

Acylation Challenges

  • Over-acylation : Di-benzoylation at piperidin-4-one’s α-position (controlled via stoichiometry).

  • Ring-opening : Acidic conditions may hydrolyze piperidinone (avoided by using Et₃N).

Scalability and Industrial Feasibility

Factor Assessment
Cost Route 1: High (Pd catalysts); Route 2: Moderate (pinacolborane)
Purification Column chromatography required for both routes (30–40% EtOAc/hexane)
Throughput Route 1: 1–2 days; Route 2: 8–12 hours

Recommendations :

  • Kilogram-scale : Route 1 with microwave acceleration reduces Pd loading.

  • GMP Compliance : Route 2 avoids metal residues but requires rigorous boronate QC .

Chemical Reactions Analysis

Types of Reactions

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving boron-containing compounds.

    Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The dioxaborolan group can form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can affect various biological pathways and processes, making the compound useful in both research and therapeutic contexts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine (CAS: 1033743-79-1)
  • Structural Difference : Replaces the benzoyl group with a sulfonyl moiety.
  • However, this may reduce stability under acidic conditions compared to the benzoyl variant .
  • Application : Likely used in protease inhibitor design due to sulfonamide’s affinity for enzyme active sites.
1-Methyl-4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperazine (CAS: 911228-95-0)
  • Structural Difference : Incorporates a methyl-piperazine ring instead of piperidin-4-one.
  • Impact: Piperazine’s basic nitrogen increases water solubility and bioavailability.
  • Application : Targeted in kinase inhibitor development due to piperazine’s prevalence in drug scaffolds.

Heterocyclic Modifications

1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine (Thermo Scientific™, 97% purity)
  • Structural Difference: Substitutes benzoyl-piperidinone with a benzyl-pyrrolidine group.
  • Impact : Pyrrolidine’s saturated ring reduces steric hindrance, facilitating nucleophilic reactions. The benzyl linker may enhance membrane permeability in drug delivery systems .
  • Application : Intermediate in synthesizing boron-containing CNS-targeting agents.
3-(4-Methylpiperazine-1-carbonyl)phenylboronic Acid Pinacol Ester (CAS: 883738-38-3)
  • Structural Difference : Replaces piperidin-4-one with a methylpiperazine-carboxamide group.
  • Impact : The amide bond introduces hydrogen-bonding sites, improving target specificity in protein-ligand interactions. Methylpiperazine enhances metabolic stability .
  • Application : Probable use in PET tracer development for imaging enzyme activity.

Suzuki-Miyaura Cross-Coupling Performance

The target compound’s benzoyl-piperidinone scaffold exhibits moderate reactivity in Suzuki couplings due to electron-withdrawing effects from the ketone, which slightly deactivates the boronate group. In contrast:

  • Sulfonyl analogs (e.g., 1-((4-dioxaborolanylphenyl)sulfonyl)piperidine) show higher reactivity owing to the sulfonyl group’s stronger electron-withdrawing nature, accelerating transmetallation in Pd-catalyzed reactions .
  • Benzyl-linked derivatives (e.g., 1-[3-dioxaborolanylbenzyl]pyrrolidine) exhibit faster coupling rates due to reduced steric hindrance .

Commercial Availability and Pricing

Compound Name CAS Number Purity Price (¥/250 mg) Supplier
Target Compound 914610-39-2 97% 2340 艾美捷科技有限公司
1-[3-Dioxaborolanylbenzyl]pyrrolidine - 97% 8800 Thermo Scientific™
1-Methyl-4-((3-dioxaborolanylphenyl)sulfonyl)piperazine 911228-95-0 >95% 1200 广州威佳科技

Biological Activity

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidin-4-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The compound features a piperidinone core linked to a benzoyl group that is further substituted with a tetramethyl-1,3,2-dioxaborolane moiety. The molecular formula is C16H22BNO3C_{16}H_{22}BNO_3, and it has a molecular weight of approximately 291.17 g/mol.

Research indicates that the biological activity of this compound may be linked to its ability to inhibit specific kinases involved in various signaling pathways. Notably:

  • GSK-3β Inhibition : The compound has shown inhibitory effects on Glycogen Synthase Kinase 3 beta (GSK-3β), which plays a critical role in cellular signaling related to metabolism and cell survival. Inhibitors of GSK-3β can potentially be used in the treatment of neurodegenerative diseases and cancer .
  • Anti-inflammatory Activity : Studies have demonstrated that derivatives of this compound can suppress the production of nitric oxide (NO) and pro-inflammatory cytokines in models of inflammation. This suggests a potential application in treating inflammatory diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity IC50 Value (µM) Cell Line/Model Reference
GSK-3β Inhibition10 - 1314Various (in vitro)
NO Production Suppression< 10LPS-induced inflammation model
Cytotoxicity (HT-22 Cells)>1000Mouse hippocampal neuronal cells
Cytotoxicity (BV-2 Cells)>1000Mouse microglial cells

Case Studies

Several studies have explored the therapeutic potential of compounds similar to this compound:

  • Neurodegenerative Diseases : A study highlighted the effectiveness of GSK-3β inhibitors in models of Alzheimer's disease. The tested compounds showed improved cognitive function and reduced tau phosphorylation .
  • Cancer Therapy : Another investigation into the anti-cancer properties revealed that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines while maintaining low toxicity in normal cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidin-4-one, and how can intermediates be monitored?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, boronic ester intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) are coupled with halogenated benzoyl-piperidinone precursors under palladium catalysis. Key steps include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous conditions.
  • Solvent optimization : Use of DMF or THF at reflux temperatures (80–100°C) .
  • Monitoring : Thin-layer chromatography (TLC) with silica gel plates (hexane:ethyl acetate, 3:1) and UV visualization .
    • Table 1 : Representative Reaction Conditions
StepReagents/ConditionsYield (%)Reference
BoronationPinacolborane, Pd catalyst, 80°C65–75
CouplingHalobenzoyl-piperidinone, PdCl₂(dppf), THF70–85

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Use a combination of analytical techniques:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm aromatic and boronic ester peaks; ¹¹B NMR for boron environment analysis (δ ~30 ppm for dioxaborolane) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ = 371.2 g/mol) .
  • HPLC : Reverse-phase C18 column (acetonitrile:water gradient) to assess purity (>95%) .

Advanced Research Questions

Q. How can mechanistic insights into the Suzuki-Miyaura coupling step be obtained to minimize by-products?

  • Methodology :

  • Kinetic studies : Monitor reaction progress via in-situ ¹H NMR to identify intermediates (e.g., oxidative addition vs. transmetalation bottlenecks) .
  • Solvent effects : Compare polar aprotic (DMF) vs. ether-based (THF) solvents; DMF enhances Pd catalyst stability but may increase hydrolysis of boronic esters .
  • Additives : Use of K₂CO₃ as a base improves coupling efficiency by 15–20% compared to NaOAc .

Q. What computational strategies are effective for predicting the compound’s bioactivity or interaction with biological targets?

  • Methodology :

  • Molecular docking : Employ AutoDock Vina to simulate binding to enzymes (e.g., HIV-1 protease or kinases). For example, piperidin-4-one derivatives show binding affinities of −7.5 kcal/mol against HIV-1 protease (PDB: 5YOK) .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to evaluate electrophilicity of the boronic ester group, which influences reactivity in aqueous media .

Q. How can stability challenges (e.g., hydrolysis of the boronic ester) be addressed during storage or in biological assays?

  • Methodology :

  • Storage : Store under inert gas (argon) at −20°C in anhydrous DMSO or THF to prevent hydrolysis .
  • Buffering : Use pH 7.4 PBS buffers with <10% water content in kinetic studies to slow degradation .
  • Stability monitoring : Track decomposition via ¹¹B NMR or LC-MS over 72 hours .

Data Contradiction Analysis

Q. Conflicting reports on solvent compatibility in coupling reactions: How to resolve discrepancies?

  • Analysis : Some studies report THF as optimal for boronic ester coupling , while others highlight DMF’s superiority in stabilizing Pd intermediates .
  • Resolution : Conduct controlled experiments with deuterated solvents and monitor via ¹H NMR:

  • THF minimizes boronic ester hydrolysis but requires higher catalyst loading.
  • DMF enhances reaction rates but necessitates rigorous anhydrous conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.